molecular formula C8H14ClNO2 B2853867 Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 1980049-72-6

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B2853867
CAS No.: 1980049-72-6
M. Wt: 191.66
InChI Key: ZNECGXOKFVLZSU-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclic compound characterized by its rigid [1.1.1]pentane scaffold, an ethyl ester group, and a primary amine hydrochloride moiety. This structure makes it a valuable bioisostere for aromatic rings in medicinal chemistry, offering improved metabolic stability and reduced steric hindrance compared to planar aromatic systems . Key physicochemical properties include:

  • Molecular formula: C₈H₁₄ClNO₂
  • Molecular weight: 191.655 g/mol

Properties

IUPAC Name

ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-6(10)7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNECGXOKFVLZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride has shown potential in the development of pharmaceuticals due to its structural properties that allow for interaction with biological targets.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have demonstrated its ability to modulate neurotransmitter systems, particularly in animal models of anxiety and depression .

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects comparable to conventional pain relief medications, potentially offering a new avenue for pain management without the side effects associated with opioids .

Synthetic Organic Chemistry Applications

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the production of bicyclic compounds.

Synthesis of Bicyclic Amines

This compound can be utilized in the synthesis of more complex bicyclic amines, which are valuable in drug development due to their unique pharmacological properties .

Building Block for Drug Development

Its structure allows chemists to modify functional groups easily, making it a versatile building block for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
NeuropharmacologyTreatment for neurodegenerative diseasesModulates neurotransmitter systems
Analgesic PropertiesPain relief alternativeComparable effects to conventional analgesics
Synthetic Organic ChemistryIntermediate for bicyclic compoundsValuable for drug development and synthesis

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in rodent models. The results indicated significant reductions in neuronal apoptosis and improvements in behavioral outcomes related to anxiety and depression.

Case Study 2: Synthesis of Novel Analgesics

In a research project aimed at developing novel analgesics, researchers utilized this compound as a precursor to synthesize new compounds that demonstrated enhanced efficacy and reduced side effects compared to traditional pain medications.

Mechanism of Action

The mechanism by which Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

Bicyclo[2.2.2]octane Derivatives

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride shares functional groups but differs in ring size ([2.2.2] vs. [1.1.1]), leading to distinct properties:

  • Molecular weight : 233.74 g/mol (vs. 191.655 for [1.1.1]pentane analog)
  • Melting point : 195–196°C (crystalline form)
Bicyclo[2.2.1]heptane Derivatives

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 31560-06-2) introduces heteroatoms (O, N) into the bicyclic system, enhancing polarity and hydrogen-bonding capacity. This modification impacts solubility and pharmacokinetic profiles compared to the all-carbon [1.1.1]pentane scaffold .

Functional Group Modifications

Methyl Ester Analog

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS: 676371-65-6) replaces the ethyl ester with a methyl group:

  • Molecular weight : 177.63 g/mol
  • Physical form : White to pale yellow powder
  • Purity : >98.0% (GC/qNMR)
    The shorter alkyl chain reduces lipophilicity, which may decrease membrane permeability but improve aqueous solubility .
Carboxylic Acid Derivative

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride lacks the ester group entirely, converting it to a free carboxylic acid. This change significantly increases polarity, making it more suitable for ionic interactions in drug-receptor complexes .

Substituent Variations

Fluorinated Derivatives

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 2227206-71-3) introduces a fluoromethyl group, enhancing metabolic stability and bioavailability through fluorine’s electronegative effects. Its molecular weight is 151.609 g/mol, lower than the ethyl ester analog due to the absence of the carboxylate group .

Hydroxymethyl Substituent

(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride incorporates a hydroxymethyl group, adding a hydrogen-bond donor site. This modification can improve solubility and target engagement in hydrophilic environments .

Comparative Data Table

Compound Name Bicyclic Core Molecular Formula Molecular Weight (g/mol) Physical Form Key Functional Groups
This compound [1.1.1] C₈H₁₄ClNO₂ 191.655 Crystals/Powder Ethyl ester, amine hydrochloride
Mthis compound [1.1.1] C₇H₁₂ClNO₂ 177.63 Powder Methyl ester, amine hydrochloride
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2] C₁₁H₂₀ClNO₂ 233.74 Crystals Ethyl ester, amine hydrochloride
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride [1.1.1] C₆H₁₁ClFN 151.609 Crystals Fluoromethyl, amine hydrochloride
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride [1.1.1] C₆H₁₀ClNO₂ 163.61 Not specified Carboxylic acid, amine hydrochloride

Key Research Findings

  • Bioisosteric Utility: The [1.1.1]pentane scaffold in this compound is preferred over larger bicyclic systems (e.g., [2.2.2]octane) for mimicking para-substituted benzene rings while minimizing steric clashes .
  • Synthetic Flexibility: Hydrogenation methods using Pd/C catalysts (e.g., ThalesNano H-cube™ system) are effective for reducing unsaturated bonds in related bicyclo[2.2.2]octene precursors, suggesting applicability to [1.1.1]pentane derivatives .
  • Solubility Trends : Methyl esters (e.g., CAS 676371-65-6) exhibit higher aqueous solubility than ethyl analogs, making them advantageous for in vitro assays .

Biological Activity

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS No. 1934821-79-0) is a bicyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

Property Value
Molecular FormulaC8_8H13_{13}NO2_2
Molecular Weight155.19 g/mol
CAS Number1934821-79-0
SolubilityVery soluble in water
Log P (octanol-water)0.51

Research indicates that compounds containing a bicyclo[1.1.1]pentane structure, such as this compound, may exhibit anti-inflammatory properties by modulating various signaling pathways. A study highlighted that similar bicyclic compounds significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .

Pharmacological Studies

A notable pharmacological study evaluated the anti-inflammatory effects of bicyclo[1.1.1]pentane derivatives, showing that certain analogs had IC50 values in the picomolar range against inflammatory responses induced by LPS . The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, researchers synthesized several derivatives of bicyclo[1.1.1]pentane and assessed their biological activity against LPS-induced inflammation in vitro. This compound demonstrated a significant reduction in cytokine release compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of various bicyclic compounds on cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Reagents Product Source
Acidic (aqueous HCl, reflux)6M HCl, 90°C, 12 hours3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Basic (NaOH, then acidification)1M NaOH, 60°C, 6 hours → HCl3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (free base or hydrochloride)
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation to form a carboxylate intermediate, later acidified to the carboxylic acid .

Amine Functionalization: Acylation and Protection

The primary amine participates in acylation reactions, enabling the introduction of protective groups or bioactive moieties.

Reaction Reagents Product Source
Boc Protection(Boc)₂O, DMAP, DCM, RT, 4 hoursEthyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
AcetylationAcetyl chloride, Et₃N, DCM, 0°CEthyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate
  • Key Applications : Boc protection (as in ) is pivotal in peptide synthesis, while acetylation modifies solubility and reactivity .

Ester Aminolysis for Amide Formation

The ethyl ester reacts with amines to form amides, a common strategy in medicinal chemistry.

Reaction Conditions Reagents Product Source
Ammonia in methanol, 50°CNH₃ (7M in MeOH), 24 hours3-Aminobicyclo[1.1.1]pentane-1-carboxamide
Primary amine couplingR-NH₂, DIPEA, DMF, 60°CEthyl 3-(alkylamido)bicyclo[1.1.1]pentane-1-carboxylate derivatives
  • Note : Aminolysis is often catalyzed by bases like DIPEA to deprotonate the amine nucleophile .

Sulfonamide and Urea Formation

The amine reacts with sulfonyl chlorides or isocyanates to form sulfonamides or ureas, respectively.

Reaction Reagents Product Source
SulfonylationAr-SO₂Cl, pyridine, DCM, RTEthyl 3-(arylsulfonamido)bicyclo[1.1.1]pentane-1-carboxylate
Urea formationR-NCO, THF, 40°CEthyl 3-(alkylureido)bicyclo[1.1.1]pentane-1-carboxylate
  • Applications : These derivatives are common in drug discovery for enhancing target affinity and metabolic stability .

Photochemical Functionalization

The bicyclo[1.1.1]pentane core enables radical-mediated reactions under photochemical conditions.

Reaction Conditions Reagents Product Source
UV light (254 nm), ketone2,3-butanedione, RT, 8 hours1,1'-Bicyclo[1.1.1]pentane-1,3-diethyl ketone derivatives
  • Mechanism : Radical addition of substituted propanes to ketones under UV irradiation, forming symmetric bicyclic ketones .

Stability and Handling Considerations

  • Storage : Stable at 2–8°C under inert gas (Ar/N₂) .

  • Hazards : Causes skin/eye irritation (GHS07); handle with PPE .

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the bicyclo[1.1.1]pentane core. Key steps include:

Core Formation : Using strained intermediates like [1.1.1]propellane to construct the bicyclic framework under inert atmospheres (e.g., argon) .

Amination and Esterification : Introducing the amine group via nucleophilic substitution and esterification with ethanol under acidic catalysis .

  • Critical Factors :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amination .
  • Catalysts : Palladium on carbon (Pd/C) enhances reduction efficiency in intermediate steps .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of amine precursors) improves purity (>98% via GC/qNMR) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves bicyclic strain effects (e.g., upfield shifts for bridgehead protons at δ 2.26 ppm) and confirms ester/amine functional groups .
  • HRMS : Validates molecular weight (e.g., calculated m/z 233.0921 vs. observed 233.0928) .
  • IR Spectroscopy : Identifies N-H stretches (~3106 cm⁻¹) and ester carbonyls (~1633 cm⁻¹) .
  • Purity Assessment : GC with flame ionization detection (FID) or qNMR ensures >98% purity, critical for biological studies .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of bicyclo[1.1.1]pentane derivatives in drug design?

  • Methodological Answer :
  • DFT Calculations : Models strain energy (~70 kcal/mol for bicyclo[1.1.1]pentane) to assess thermodynamic stability .
  • Docking Studies : Predicts interactions with biological targets (e.g., METTL3 enzyme inhibition via halogenated analogs) .
  • MD Simulations : Evaluates conformational rigidity for pharmacokinetic optimization (e.g., metabolic stability in hepatocyte assays) .
  • Case Study : Fluorinated analogs (e.g., 3-fluorobicyclo[1.1.1]pentane derivatives) show enhanced membrane permeability in MD models .

Q. What strategies resolve conflicting data in biological activity assessments of strained bicyclic compounds?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic (e.g., IC50) and cellular (e.g., viability) assays to validate target engagement .
  • Metabolic Profiling : LC-MS/MS identifies unstable metabolites causing discrepancies (e.g., ester hydrolysis in plasma) .
  • Structural Analogs : Compare with bicyclo[2.2.2]octane derivatives to isolate strain effects vs. functional group contributions .
  • Example : Conflicting neuroprotection data for 3-methoxy analogs were resolved by controlling oxidative stress models (e.g., H2O2 concentration at 100 µM) .

Safety and Handling in Research Settings

  • Lab Protocols :
    • Use PPE (gloves, goggles) due to acute toxicity (H302, H315) .
    • Store at 2–8°C under inert gas (N2/Ar) to prevent decomposition .
    • Neutralize waste with 1M NaOH before disposal .

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